Vapendavir-d5 is synthesized from Vapendavir through deuteration, which involves replacing hydrogen atoms with deuterium to enhance the compound's stability and pharmacokinetic properties. This modification can potentially improve its efficacy and reduce side effects compared to its non-deuterated counterpart. The classification of Vapendavir-d5 falls under the category of antiviral agents, specifically designed to inhibit the replication of enteroviruses.
The synthesis of Vapendavir-d5 typically involves the following steps:
The detailed synthetic pathway can vary depending on the specific methodologies employed in the laboratory setting but generally follows these principles to achieve a high yield of Vapendavir-d5.
Vapendavir-d5 retains the core structure of Vapendavir, characterized by a complex arrangement that includes aromatic rings and functional groups essential for its antiviral activity. The molecular formula is expected to be similar to that of Vapendavir but with the inclusion of five deuterium atoms.
Vapendavir-d5 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
The mechanism of action for Vapendavir-d5 primarily revolves around its ability to inhibit enterovirus replication:
Research indicates that this binding occurs through specific interactions at critical sites on the viral protein, which are essential for its functionality.
Vapendavir-d5 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and assess purity levels.
Vapendavir-d5 has significant potential applications in scientific research and clinical settings:
Vapendavir-d5 (BTA798-d5) incorporates five deuterium atoms ([²H]) at specific positions within the ethoxy group of its parent compound, Vapendavir. This strategic deuteration exploits the kinetic isotope effect—where carbon-deuterium bonds exhibit greater stability than carbon-hydrogen bonds due to lower vibrational frequency and higher bond dissociation energy. The molecular formula shifts from C₂₁H₂₆N₄O₃ in Vapendavir to C₂₁H₂₁D₅N₄O₃ in Vapendavir-d5, increasing the molecular weight from 382.46 g/mol to 387.49 g/mol [1] [3]. This mass alteration is critical for analytical differentiation while preserving the compound’s steric and electronic properties.
Deuteration typically targets metabolically vulnerable sites to impede oxidative metabolism. For Vapendavir-d5, the ethoxy group (–OCH₂CH₃) is replaced with a penta-deuterated variant (–OCD₂CD₃), confirmed via SMILES notation: [²H]C([²H])([²H])C([²H])([²H])OC₁=NOC₂=CC(OCCC₃CCN(C₄=CC=C(N=N₄)C)CC₃)=CC=C₁₂ [1] [4]. Synthetic routes leverage Pd-catalyzed reverse hydrogen isotope exchange or acid/base-mediated deuteration. The former employs Pd(OAc)₂ catalysis in anhydrous dioxane/CD₃CO₂D at 120°C, facilitating C2/C3 deuteration on indole-derived structures common in capsid binders [8]. Post-synthetic base treatment (K₂CO₃/MeOH/H₂O) then removes labile deuterons from C3, yielding C2-selective labeling—essential for retaining antiviral activity while achieving isotopic distinction [8].
Table 1: Deuteration Strategies for Capsid Binder Analogues
| Method | Conditions | Deuteration Position | Efficiency | Key Advantages |
|---|---|---|---|---|
| Pd-Catalyzed Exchange | Pd(OAc)₂, CD₃CO₂D/dioxane, 120°C | C2 and C3 (indole core) | 80-92% | High regioselectivity; scalable |
| Acid-Mediated Exchange | D₂O/CD₃CO₂D, reflux | C3 (indole core) | 25-70% | No catalyst required; cost-effective |
| Post-Synthetic Refinement | K₂CO₃/MeOH/H₂O, 100°C | Selective C2 retention | >95% purity | Removes labile deuterons; enhances accuracy |
Challenges arise with electron-poor indoles (e.g., 4-nitroindole derivatives), where deuteration efficiency drops to 32–65% without prolonged reaction times [8]. Protecting groups (e.g., Boc/Fmoc) are often necessary for nitrogen heterocycles to prevent undesired side reactions, as observed in deuterated tryptophan analogues [8].
Stable isotope labeling serves as a cornerstone in pharmacokinetic research by enabling precise quantification of drug molecules without perturbing their biochemical behavior. Vapendavir-d5’s primary utility lies in its role as an internal standard for mass spectrometry, where its 5 Da mass difference from Vapendavir creates distinct mass-to-charge (m/z) ratios in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [3] [4]. This isotopic separation compensates for matrix effects, ion suppression, and extraction variability in biological samples (e.g., plasma, respiratory secretions), improving quantification accuracy to >95% [3].
Deuteration also mitigates metabolic degradation pathways. The kinetic isotope effect reduces cytochrome P450-mediated oxidation at deuterated sites, potentially extending half-life and altering metabolite profiles. While Vapendavir-d5 itself is not therapeutic, its metabolic stability provides insights into Vapendavir’s disposition. For instance, deuterated ethoxy groups resist O-deethylation—a common metabolic pathway—allowing researchers to distinguish parent drug decay from artifacial degradation during sample processing [1] [8]. This is critical for constructing robust pharmacokinetic models of Vapendavir’s distribution, especially given its broad-spectrum activity against 97% of rhinoviruses and enteroviruses like EV71 [9] [10].
Furthermore, isotopic labeling facilitates mass balance studies and absorption/distribution profiling. By co-administering Vapendavir-d5 with unlabeled Vapendavir, researchers track tissue-specific uptake and clearance kinetics without cross-interference, elucidating mechanisms like blood-brain barrier penetration—an essential factor for treating enterovirus-induced neurological complications [6] [10].
Synthesizing Vapendavir-d5 introduces unique challenges absent in non-deuterated Vapendavir production. The non-deuterated route begins with conventional indole functionalization: Friedel-Crafts acylation at C3, followed by nucleophilic substitution to install the ethoxy-benzisoxazole moiety and piperazinyl linker [4] [10]. Yields typically exceed 85% after crystallization.
In contrast, Vapendavir-d5 synthesis requires specialized deuterated precursors like tetradeutero-acetaldehyde (CD₃CDO) or deuterated ethylating agents to introduce the –OCD₂CD₃ group. Key modifications include:
Table 2: Comparative Synthesis of Vapendavir and Vapendavir-d5
| Parameter | Vapendavir | Vapendavir-d5 | Impact of Deuteration |
|---|---|---|---|
| Molecular Weight | 382.46 g/mol | 387.49 g/mol | +5 Da (analytical differentiation) |
| Key Synthetic Step | Ethylation with bromoethane | Deuteroethylation with CD₃CD₂Br | Requires deuterium-labeled reagents |
| Reaction Yield | 85–92% | 65–75% | Reduced yield due to isotopic control steps |
| Isotopic Purity | N/A | >98% | Demands stringent purification |
| Stability | Standard | Enhanced metabolic stability (kinetic isotope effect) | Slows oxidative deethylation |
Deuteration elevates costs 10–20-fold due to expensive deuterated reagents (e.g., CD₃CO₂D: ~$1,200/g) and specialized infrastructure [1] [8]. Additionally, deuterated intermediates exhibit altered reaction kinetics; SN₂ reactions with CD₃CD₂Br proceed 3–5× slower than CH₃CH₂Br equivalents, necessitating prolonged reaction times [8]. Despite these hurdles, the pharmacological equivalence of Vapendavir-d5 to its parent is maintained, with identical capsid-binding affinity and antiviral efficacy against EV71 (EC₅₀: 0.5–1.4 μM) [1] [10]. This equivalence validates its use in tracing Vapendavir’s pharmacokinetic and biodistribution profiles without introducing biochemical variables.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6